molecular formula C16H16N2O4 B7476181 (2-oxo-2-pyrrolidin-1-ylethyl) 2-oxo-1H-quinoline-4-carboxylate

(2-oxo-2-pyrrolidin-1-ylethyl) 2-oxo-1H-quinoline-4-carboxylate

Cat. No. B7476181
M. Wt: 300.31 g/mol
InChI Key: UGKOMLMTYCVFFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-oxo-2-pyrrolidin-1-ylethyl) 2-oxo-1H-quinoline-4-carboxylate, also known as PQ1, is a synthetic compound that has been extensively researched for its potential applications in the field of medicine. PQ1 belongs to the class of quinoline carboxylic acid derivatives and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of (2-oxo-2-pyrrolidin-1-ylethyl) 2-oxo-1H-quinoline-4-carboxylate is not fully understood. However, it is believed that (2-oxo-2-pyrrolidin-1-ylethyl) 2-oxo-1H-quinoline-4-carboxylate works by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response and cancer cell growth.
Biochemical and Physiological Effects:
(2-oxo-2-pyrrolidin-1-ylethyl) 2-oxo-1H-quinoline-4-carboxylate has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. (2-oxo-2-pyrrolidin-1-ylethyl) 2-oxo-1H-quinoline-4-carboxylate has also been shown to reduce inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (2-oxo-2-pyrrolidin-1-ylethyl) 2-oxo-1H-quinoline-4-carboxylate in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. However, one limitation is that the mechanism of action of (2-oxo-2-pyrrolidin-1-ylethyl) 2-oxo-1H-quinoline-4-carboxylate is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on (2-oxo-2-pyrrolidin-1-ylethyl) 2-oxo-1H-quinoline-4-carboxylate. One area of research could focus on further elucidating the mechanism of action of (2-oxo-2-pyrrolidin-1-ylethyl) 2-oxo-1H-quinoline-4-carboxylate. Another area of research could focus on developing new derivatives of (2-oxo-2-pyrrolidin-1-ylethyl) 2-oxo-1H-quinoline-4-carboxylate with improved pharmacological properties. Additionally, (2-oxo-2-pyrrolidin-1-ylethyl) 2-oxo-1H-quinoline-4-carboxylate could be studied for its potential use in combination with other drugs for the treatment of cancer and inflammatory diseases.

Synthesis Methods

The synthesis of (2-oxo-2-pyrrolidin-1-ylethyl) 2-oxo-1H-quinoline-4-carboxylate involves the reaction of 2-oxo-1-pyrrolidine ethylamine with 2-oxo-1H-quinoline-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction takes place in anhydrous conditions and yields (2-oxo-2-pyrrolidin-1-ylethyl) 2-oxo-1H-quinoline-4-carboxylate as a white crystalline solid.

Scientific Research Applications

(2-oxo-2-pyrrolidin-1-ylethyl) 2-oxo-1H-quinoline-4-carboxylate has been extensively researched for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. (2-oxo-2-pyrrolidin-1-ylethyl) 2-oxo-1H-quinoline-4-carboxylate has also been studied for its potential use as a diagnostic tool for detecting cancer cells.

properties

IUPAC Name

(2-oxo-2-pyrrolidin-1-ylethyl) 2-oxo-1H-quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c19-14-9-12(11-5-1-2-6-13(11)17-14)16(21)22-10-15(20)18-7-3-4-8-18/h1-2,5-6,9H,3-4,7-8,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKOMLMTYCVFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COC(=O)C2=CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-oxo-2-pyrrolidin-1-ylethyl) 2-oxo-1H-quinoline-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.